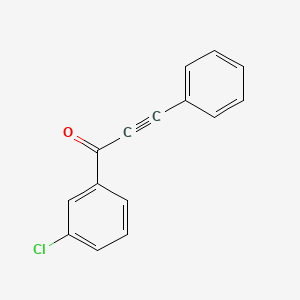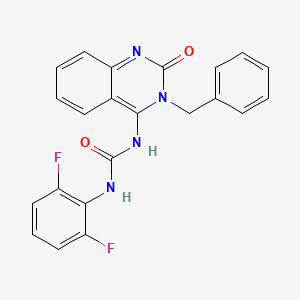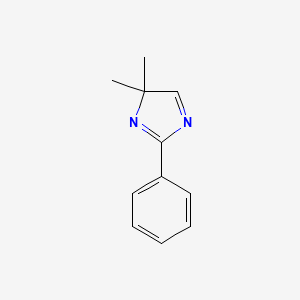
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antimalarial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,9-dichloro-2-methoxyacridine.
Reaction with Phenol and Ammonium Carbonate: 6,9-dichloro-2-methoxyacridine is reacted with phenol and ammonium carbonate to produce 6-chloro-2-methoxy-acridin-9-ylamine.
Coupling Reaction: The resulting amine is then coupled with 3-(acetylamino)phenylamine under appropriate conditions to form this compound.
Analyse Des Réactions Chimiques
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and for its anticancer properties.
Proflavine: Another antiseptic with similar structural features.
The uniqueness of this compound lies in its specific substitutions, which enhance its DNA intercalation ability and its potential as an anticancer agent .
Propriétés
Formule moléculaire |
C22H18ClN3O2 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13(27)24-15-4-3-5-16(11-15)25-22-18-8-6-14(23)10-21(18)26-20-9-7-17(28-2)12-19(20)22/h3-12H,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
VNOFLJCOOOXXLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)




![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)


